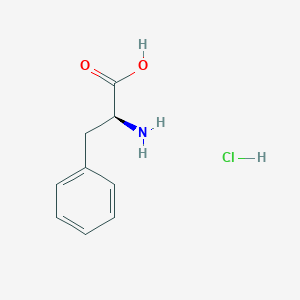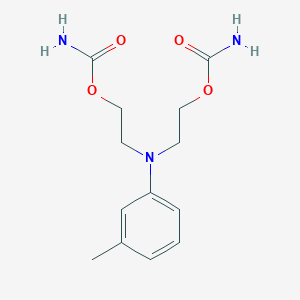
acétate de méthyle 2-(4-chloro-1H-indol-3-yl)
Vue d'ensemble
Description
Methyl 2-(4-chloro-1H-indol-3-yl)acetate, also known as 4-chloro-3-indolylmethyl acetate, is a synthetic compound with a wide variety of applications in scientific research. It is an indole-based compound that has been used in various fields, such as organic chemistry, medicinal chemistry, and biochemistry. The compound has been used as a starting material in the synthesis of various indole derivatives, as well as in the preparation of indole-based ligands for metal-catalyzed reactions. In addition, the compound has been used in the synthesis of various biologically active compounds, such as indole-based drugs and natural products.
Applications De Recherche Scientifique
Rôle dans le traitement du cancer
Les dérivés de l'indole, tels que l'acétate de méthyle 2-(4-chloro-1H-indol-3-yl), se sont avérés être des composés biologiquement actifs pour le traitement des cellules cancéreuses . Ils présentent diverses propriétés biologiques vitales et ont attiré une attention croissante ces dernières années .
Propriétés antimicrobiennes
Les dérivés de l'indole ont montré des propriétés antimicrobiennes significatives . Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments ou traitements antimicrobiens .
Activités anti-inflammatoires et analgésiques
Certains dérivés de l'indole ont été évalués pour leurs activités anti-inflammatoires et analgésiques in vivo . Cela suggère des applications potentielles dans la gestion de la douleur et le traitement des affections inflammatoires .
Applications antivirales
Les dérivés de l'indole ont démontré des activités antivirales . Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments ou traitements antiviraux .
5. Rôle dans la formation de biofilms et la virulence L'indole est une molécule de signalisation produite par les bactéries et les plantes . Un homologue de la méthyltransférase d'acétate de méthyle indole-3, connue sous le nom d'indole synthase, s'est avérée jouer un rôle dans la formation de biofilms, la motilité et la virulence d'A. baumannii
Mécanisme D'action
Target of Action
Indole derivatives, such as methyl 2-(4-chloro-1H-indol-3-yl)acetate, have been found to bind with high affinity to multiple receptors . These compounds are known to interact with a variety of targets, playing a significant role in various biological activities .
Mode of Action
The mode of action of indole derivatives involves their interaction with these targets, leading to a range of biological responses . The specific interactions and resulting changes depend on the particular derivative and target involved .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by methyl 2-(4-chloro-1H-indol-3-yl)acetate and their downstream effects would require further investigation.
Result of Action
The result of the compound’s action at the molecular and cellular level can vary widely. For instance, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities . Methyl 2-(4-chloro-1H-indol-3-yl)acetate has been reported to have antitumor activity .
Analyse Biochimique
Biochemical Properties
Indole derivatives, including methyl 2-(4-chloro-1H-indol-3-yl)acetate, possess various biological activities . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Cellular Effects
Indole derivatives have been shown to have broad-spectrum biological activities , suggesting that methyl 2-(4-chloro-1H-indol-3-yl)acetate may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants , suggesting that indole derivatives may be involved in similar metabolic pathways.
Propriétés
IUPAC Name |
methyl 2-(4-chloro-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPGJEURLIGNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172571 | |
| Record name | Methyl 4-chloroindolyl-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyl 4-chloro-1H-indole-3-acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19077-78-2 | |
| Record name | Methyl 4-chloro-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19077-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloroindolyl-3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-chloroindolyl-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-CHLOROINDOLE-3-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J94KP69SZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 4-chloro-1H-indole-3-acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 - 121 °C | |
| Record name | Methyl 4-chloro-1H-indole-3-acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying methyl 4-chloroindole-3-acetate in immature Vicia faba seeds?
A1: The research paper focuses on identifying brassinosteroid-like active substances in immature Vicia faba seeds using the rice lamina inclination test. The study successfully identified castasterone and brassinolide, two known brassinosteroids. Interestingly, the researchers also discovered methyl 4-chloroindole-3-acetate as another active principle in these seeds []. This finding is significant because it suggests that methyl 4-chloroindole-3-acetate might possess plant growth-regulating properties similar to brassinosteroids. This discovery opens up avenues for further research into the potential roles and applications of methyl 4-chloroindole-3-acetate in plant biology and agriculture.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















